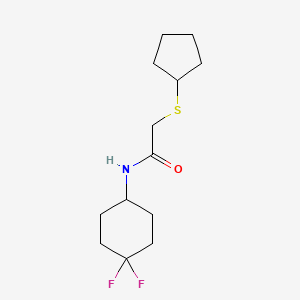

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide, also known as CP-DCA, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CP-DCA is a small molecule that belongs to the class of thioacetamide derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research in organic chemistry has explored the synthesis and reactivity of compounds similar to 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide. For example, Dyachenko et al. (2004) described the synthesis of substituted 1,3-Cyclohexadienes and Pyridine-2(1H)-thiones through the Michael reaction, showcasing methods that might be applicable for manipulating the structure of compounds like 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide for specific applications (Dyachenko, Dyachenko, & Chernega, 2004).

Biological Evaluation

Costello et al. (1991) discussed the use of conformational analysis in developing a series of potent opioid kappa agonists, highlighting the importance of structural configuration in biological activity, which could be relevant for designing derivatives of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide with specific biological properties (Costello et al., 1991).

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial applications. This suggests that modifications of the core structure of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide could yield derivatives with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Advanced Materials

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a potential route for the synthesis or modification of compounds like 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide for applications in material science or as intermediates in the synthesis of complex molecules (Magadum & Yadav, 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-(cyclopentylsulfanyl)-N-(4,4-difluorocyclohexyl)acetamide is the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .

Mode of Action

The compound interacts with PARP-1, inhibiting its function . This inhibition potentially mitigates toxicities arising from cross-inhibition of PARP-2, the closest isoform of PARP-1 .

Biochemical Pathways

By inhibiting PARP-1, the compound affects the DNA repair pathway. This disruption can lead to the accumulation of DNA damage in cancer cells, leading to cell death .

Pharmacokinetics

The compound has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available, indicating good absorption and bioavailability .

Result of Action

The inhibition of PARP-1 by the compound leads to the accumulation of DNA damage in cancer cells, which can result in cell death . This makes it a potent agent for cancer therapy .

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-N-(4,4-difluorocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NOS/c14-13(15)7-5-10(6-8-13)16-12(17)9-18-11-3-1-2-4-11/h10-11H,1-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLZGMQOCTOCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)

![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)

![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)

![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)